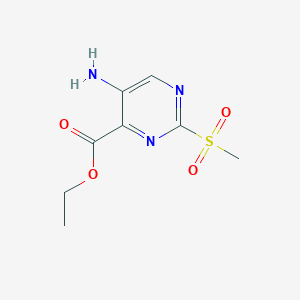

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The ethyl ester group resonates as a quartet at δ 4.30–4.35 ppm (J = 7.1 Hz) for the methylene (–CH₂–) protons and a triplet at δ 1.30–1.35 ppm (J = 7.1 Hz) for the terminal methyl (–CH₃) group.

- The methylsulfonyl group’s methyl protons appear as a singlet at δ 3.10–3.15 ppm due to the absence of neighboring protons.

- The amino group (–NH₂) exhibits a broad singlet at δ 5.80–6.20 ppm , characteristic of exchangeable protons in aromatic amines.

¹³C NMR :

- The carbonyl carbon of the ester group resonates at δ 165–168 ppm , while the pyrimidine ring carbons adjacent to electron-withdrawing groups (C2, C4) appear downfield at δ 155–160 ppm and δ 162–166 ppm , respectively.

- The methylsulfonyl carbon is observed at δ 42–45 ppm , consistent with sulfur-bound methyl groups.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 296.1 ([M]⁺). Fragmentation patterns include:

- Loss of the ethyl group (–C₂H₅) at m/z 267.0 .

- Cleavage of the sulfonyl group (–SO₂CH₃) at m/z 212.1 .

- Base peak at m/z 138.0 , corresponding to the protonated pyrimidine ring.

Thermodynamic Stability and Conformational Dynamics

The compound demonstrates moderate thermal stability, with a decomposition temperature of ~220–240°C , inferred from analogous sulfonylpyrimidine esters. The methylsulfonyl group enhances stability by withdrawing electron density, reducing susceptibility to electrophilic attack. Conformational flexibility is limited to the ethyl ester side chain, which undergoes restricted rotation around the C–O bond, as evidenced by variable-temperature NMR studies on related compounds.

Solubility data indicate moderate polarity:

- Water : <0.1 mg/mL (25°C).

- Ethanol : 15–20 mg/mL (25°C).

- Dichloromethane : 50–60 mg/mL (25°C).

Properties

Molecular Formula |

C8H11N3O4S |

|---|---|

Molecular Weight |

245.26 g/mol |

IUPAC Name |

ethyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H11N3O4S/c1-3-15-7(12)6-5(9)4-10-8(11-6)16(2,13)14/h4H,3,9H2,1-2H3 |

InChI Key |

KPTIUOLLLVFXSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine source under specific conditions . The reaction is usually carried out in a solvent such as dioxane, with triethylamine as a base, and refluxed to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate has been investigated for its role as a building block in the synthesis of various pharmaceuticals. Its structural properties make it a promising candidate for developing compounds with potential antiviral , anticancer , and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine scaffold can enhance the potency against breast cancer cell lines, with some derivatives displaying IC50 values in the nanomolar range .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit endoplasmic reticulum stress responses and apoptosis pathways suggests potential therapeutic applications in neurobiology.

Biological Research

This compound has been utilized in biological studies to explore its mechanisms of action and interactions with cellular pathways.

Enzyme Inhibition Studies

In biochemical research, this compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. This property is essential for understanding drug metabolism and designing inhibitors for therapeutic use .

Material Science Applications

Beyond biological applications, this compound is explored in material science for its potential to create novel materials with enhanced properties.

Development of New Materials

The compound's unique chemical structure allows it to serve as a precursor for synthesizing materials with specific chemical properties, such as improved stability or reactivity. This aspect is particularly relevant in developing polymers and other advanced materials.

Comprehensive Data Table

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant antiproliferative effects on cancer cells |

| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |

| Biological Research | Mechanism of action studies | Inhibits NF-kB pathway |

| Enzyme inhibition | Important for drug metabolism studies | |

| Material Science | Development of new materials | Potential for creating polymers with enhanced properties |

Case Study 1: Anticancer Activity

A study published on the antiproliferative effects of pyrimidine derivatives demonstrated that this compound derivatives showed promising results against MCF-7 breast cancer cells, with IC50 values indicating strong cytotoxicity . The structural modifications led to enhanced activity, highlighting the importance of chemical design in drug development.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotective compounds, this compound was found to reduce apoptosis in neuronal cells under stress conditions. This suggests its potential utility in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for therapeutic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

Sulfonyl vs. Sulfanyl Groups

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4) : The methylthio (-SMe) group is less electron-withdrawing than sulfonyl (-SO₂Me), reducing electrophilicity at the pyrimidine ring. Higher lipophilicity (predicted logP ~2.5) compared to sulfonyl analogs . Applications: Intermediate in antiviral and anticancer agents due to sulfur’s redox activity.

- Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate derivatives (e.g., CAS 148550-51-0) : Sulfonyl groups enhance stability and hydrogen-bonding capacity, improving solubility in polar solvents. Potential use in kinase inhibitors due to strong interactions with ATP-binding pockets .

Aryl and Heterocyclic Substituents

Variations at the 4- and 5-Positions

Amino vs. Methylamino Groups

- Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate (CAS 76360-82-2) : Methylamino (-NHMe) reduces nucleophilicity compared to -NH₂, altering reaction pathways in derivatization. Higher steric hindrance may affect binding to biological targets.

Morpholino and Other Heterocycles

- Ethyl 2-(methylsulfanyl)-4-morpholino-pyrimidine-5-carboxylate (CAS 100318-76-1) : Morpholino substituent introduces a polar, bulky group, enhancing water solubility but reducing bioavailability. Applications: Probable use in CNS-targeted drugs due to improved blood-brain barrier penetration.

Functional Group Additions

Brominated Derivatives

- Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (CAS 1316122-36-7) : Bromine at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl diversification. Higher molecular weight (~335.18 g/mol) compared to the amino analog.

Nitro and Other Electron-Withdrawing Groups

- Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate (CAS 218929-51-2) : Nitro group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. Potential genotoxicity concerns due to nitroarene metabolites.

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

*Predicted values based on structural analogs.

†Calculated from molecular formula C₈H₁₁N₃O₄S.

Research Implications

- Drug Design : Sulfonyl-containing analogs show promise in targeting enzymes (e.g., kinases) due to strong hydrogen-bonding interactions .

- Synthetic Utility: Brominated derivatives enable diversification via cross-coupling, while amino groups facilitate amide/urea formation .

- Safety Considerations : Nitro-substituted analogs require metabolic stability evaluations to mitigate toxicity risks .

Biological Activity

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Demonstrated potential against various viral infections.

- Anticancer Properties : Inhibitory effects on cancer cell proliferation.

- Antioxidant Effects : Capacity to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Activity against a spectrum of bacteria and fungi.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Endoplasmic Reticulum Stress : This compound has been shown to modulate pathways related to cellular stress responses, leading to reduced apoptosis in certain contexts.

- NF-kB Pathway Modulation : It influences inflammatory responses by affecting the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .

Anticancer Activity

A study investigating the anticancer properties of this compound revealed that it inhibits cell proliferation in several cancer cell lines. The compound induced cell cycle arrest at the G2/M phase, preventing mitotic entry. The following table summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | G2/M phase arrest |

| HeLa (Cervical) | 12.8 | Apoptosis induction |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results are presented in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These findings indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Case Study on Antiviral Activity :

- A recent investigation demonstrated that this compound exhibited significant antiviral activity against influenza virus. The compound inhibited viral replication by interfering with the viral life cycle at multiple stages.

- Case Study on Inflammatory Response :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or multi-step functionalization of a pyrimidine core. For example:

- Step 1 : Start with a chlorinated pyrimidine derivative (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) .

- Step 2 : Introduce the methylsulfonyl group via oxidation of a methylthio intermediate (e.g., using H₂O₂ or mCPBA) .

- Step 3 : Amine substitution at the 5-position using ammonia or protected amines under reflux conditions (e.g., ethanol with triethylamine as a base) .

- Optimization : Control reaction temperature (60–100°C) and solvent polarity to enhance yield and purity .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Techniques :

- 1H/13C NMR : Identify protons and carbons adjacent to electron-withdrawing groups (e.g., methylsulfonyl and carboxylate). The amino group at C5 shows characteristic deshielding .

- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Procedure : Use ethanol or ethyl acetate due to the compound’s moderate polarity. Slow cooling from a saturated solution at 50–60°C yields high-purity crystals .

- Troubleshooting : If crystallization fails, employ solvent mixtures (e.g., ethanol/water) or seed crystals .

Advanced Research Questions

Q. How does the methylsulfonyl group influence regioselectivity in subsequent reactions?

- Mechanistic Insight : The methylsulfonyl group is a strong electron-withdrawing group, activating the pyrimidine ring for SNAr at positions ortho and para to itself. This directs nucleophilic attack (e.g., amines, alkoxides) to C4 or C6 .

- Case Study : In Ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate, dimethylamine substitutes at C4 due to sulfonyl-directed activation .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Approach :

- Molecular Docking : Use software (e.g., AutoDock) to model binding with enzymes like dihydrofolate reductase, leveraging the pyrimidine core’s similarity to folate analogs .

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Strategies :

- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure .

- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to confirm connectivity .

- Comparative Analysis : Cross-reference with spectra of structurally analogous compounds (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) .

Q. What are the challenges in scaling up the synthesis without compromising yield?

- Scale-Up Considerations :

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of nucleophile to pyrimidine derivative to avoid side reactions .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .

- Thermal Control : Employ jacketed reactors to manage exothermic reactions during sulfonation .

Methodological Notes

- Contradictions in Evidence : While SNAr is widely reported for pyrimidine derivatives , some studies note competing elimination pathways under strongly basic conditions. Mitigate this by using milder bases (e.g., K₂CO₃ instead of NaH) .

- Biological Activity : Preliminary data suggest antimicrobial potential via enzyme inhibition, but confirmatory studies (e.g., MIC assays against S. aureus) are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.